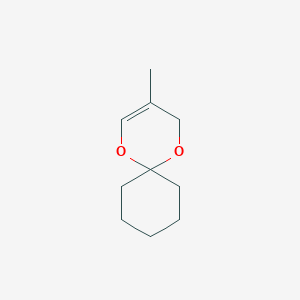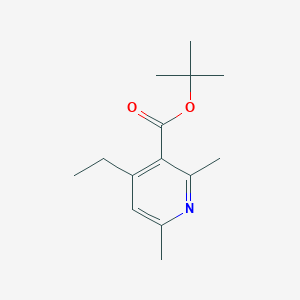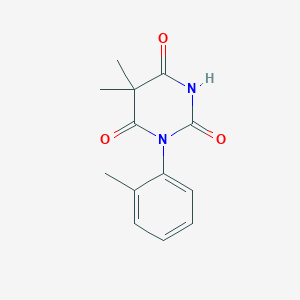
5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of three keto groups at positions 2, 4, and 6, and a 2-methylphenyl group attached to the nitrogen atom at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-methylbenzaldehyde with urea and acetone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the keto groups, converting them to hydroxyl groups and forming alcohol derivatives.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic or pyrimidine rings.
科学研究应用
5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is investigated for use in the development of novel materials, such as organic semiconductors and polymers.
Biological Studies: The compound’s interactions with biological molecules and its effects on cellular processes are of interest in biochemical research.
作用机制
The mechanism of action of 5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the 2-methyl group on the phenyl ring.
5,5-Dimethyl-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but has the methyl group at the 4-position of the phenyl ring.
Uniqueness
The presence of the 2-methyl group on the phenyl ring in 5,5-Dimethyl-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may influence its chemical reactivity and biological activity, making it unique compared to other similar compounds. This structural variation can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.
属性
CAS 编号 |
207602-40-2 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
5,5-dimethyl-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-4-5-7-9(8)15-11(17)13(2,3)10(16)14-12(15)18/h4-7H,1-3H3,(H,14,16,18) |
InChI 键 |
QVMDWHVRFAUMTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)NC2=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


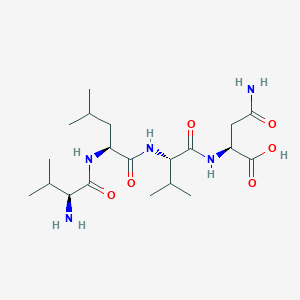

![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)




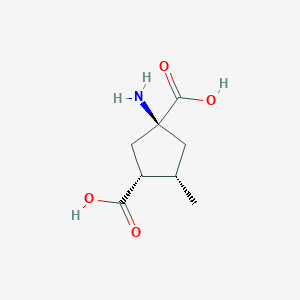
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
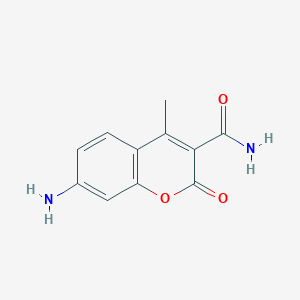

![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
